molecular formula C9H20N2O2S B1430873 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine CAS No. 1376343-23-5

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine

Cat. No. B1430873
CAS RN: 1376343-23-5
M. Wt: 220.33 g/mol
InChI Key: PMVSOSSJSADVKY-UHFFFAOYSA-N
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Description

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine, also known as MPS, is a chemical compound that has been studied extensively for its potential applications in scientific research. MPS is a piperidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine in laboratory experiments is its selectivity for certain types of ion channels and neurotransmitter receptors. This allows researchers to study specific aspects of neuronal function without affecting other processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are several potential future directions for research on 3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine. One area of interest is the development of more selective and potent this compound analogs for use in laboratory experiments. Additionally, this compound may have potential therapeutic applications for the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further research is needed to fully understand the potential of this compound and its derivatives in these areas.

Scientific Research Applications

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine has been used in a variety of scientific research applications, including the study of ion channels and neurotransmitter receptors. This compound has been shown to selectively block certain types of ion channels, making it useful for studying the function of these channels in the nervous system. Additionally, this compound has been used to study the effects of various neurotransmitters on neuronal activity.

Biochemical Analysis

Biochemical Properties

3-Methyl-1-(propane-2-sulfonyl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain sulfonyltransferases, which are enzymes that transfer sulfonyl groups to target molecules. This interaction can lead to the modification of the target molecules, affecting their function and activity. Additionally, this compound can bind to specific proteins, altering their conformation and, consequently, their biological activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. By modulating this pathway, this compound can influence cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain kinases, which are enzymes that play a critical role in signal transduction and cellular communication. This inhibition can result in altered cellular responses and changes in gene expression . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal effects on cellular function. At higher doses, it can induce significant changes in cellular metabolism and gene expression. Threshold effects have been observed, where a specific dosage is required to elicit a biological response . Additionally, high doses of this compound can lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been found to be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics. This interaction can affect the metabolic flux and levels of metabolites in the cell . Understanding the metabolic pathways of this compound is crucial for predicting its biological effects and potential interactions with other compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation . These interactions are essential for understanding the compound’s bioavailability and distribution in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

3-methyl-1-propan-2-ylsulfonylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2S/c1-7(2)14(12,13)11-5-4-9(10)8(3)6-11/h7-9H,4-6,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVSOSSJSADVKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)S(=O)(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.